molecular formula C13H16ClN3O3 B5851744 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine

1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine

Cat. No. B5851744
M. Wt: 297.74 g/mol
InChI Key: SYPFGXXKXKCIHW-UHFFFAOYSA-N
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Description

1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine, also known as CNB-001, is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine is not fully understood, but it is believed to act through multiple pathways. 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase. 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine also activates the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine has been shown to have several biochemical and physiological effects in the brain. Studies have demonstrated that 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine can reduce oxidative stress and inflammation, increase antioxidant enzyme activity, and improve mitochondrial function. 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine is a relatively new compound, and its effects have not been extensively studied in humans. Further research is needed to determine the optimal dosage and administration route for 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine.

Future Directions

There are several future directions for research on 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine. One area of interest is the potential therapeutic effects of 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine in other neurological disorders, such as multiple sclerosis and Huntington's disease. Another area of research is the development of 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine analogs with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine and its effects on neuronal signaling pathways.

Synthesis Methods

1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine can be synthesized using a multi-step process starting from 5-chloro-2-nitrobenzoic acid and 4-ethylpiperazine. The synthesis involves several reactions, including esterification, reduction, and cyclization, resulting in the formation of 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine.

Scientific Research Applications

1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine has been investigated for its potential therapeutic effects in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine has neuroprotective properties and can reduce oxidative stress and inflammation in the brain. 1-(5-chloro-2-nitrobenzoyl)-4-ethylpiperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

(5-chloro-2-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)11-9-10(14)3-4-12(11)17(19)20/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPFGXXKXKCIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone

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